![molecular formula C11H9N3O6 B2366727 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-64-3](/img/structure/B2366727.png)
1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
Scientific Research Applications
Anti-Salmonella Typhi Activity
The compound has been used in the synthesis of new 2-amino-1,3,4-oxadiazole derivatives, which have shown significant antibacterial activity against Salmonella Typhi . This makes it a potential candidate for the development of new antibacterial drugs.
Probing Tool for SOCE Assays
The compound is structurally similar to SKF-96365, a known inhibitor of the CRAC (Ca2+ release-activated Ca2+ channel), the archetypal SOCE channel . This suggests that it could be used as a probing tool for SOCE assays, which are important for studying cell proliferation, differentiation, apoptosis, and gene expression .
Synthesis of 1,3,4-Thiadiazolyl Derivatives
The compound can be used in the synthesis of 1,3,4-thiadiazolyl derivatives . These derivatives have various applications in medicinal chemistry due to their wide range of biological activities.
Pesticide and Insecticide
A structurally similar compound, 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole, has been used as a plant protection agent or pesticide due to its bactericidal and insecticidal effects . This suggests that “1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione” might also have similar applications.
Intermediate in Drug Synthesis
The compound can be used as an intermediate or drug ligand in drug synthesis . This makes it a valuable tool in the development of new pharmaceuticals.
Future Directions
properties
IUPAC Name |
1-methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c1-20-13-10(16)9(15)12(11(13)17)6-7-2-4-8(5-3-7)14(18)19/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGBPQEHPAXEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione |
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